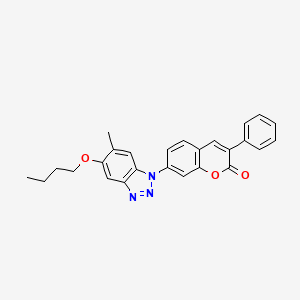
7-(6-Butoxy-5-methyl-2H-benzotriazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzotriazole derivatives, which are known for their stability and diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:
Preparation of the Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This involves the reaction of 5-butoxy-6-methylbenzotriazole with appropriate reagents under controlled conditions.
Coupling Reaction: The benzotriazole intermediate is then coupled with 3-phenylchromen-2-one using a suitable coupling agent, such as a palladium catalyst, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylcoumarin
- **3-(5-butoxy-6-methyl-2H-benzotriazol-
Propriétés
Numéro CAS |
125534-16-9 |
|---|---|
Formule moléculaire |
C26H23N3O3 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C26H23N3O3/c1-3-4-12-31-24-16-22-23(13-17(24)2)29(28-27-22)20-11-10-19-14-21(18-8-6-5-7-9-18)26(30)32-25(19)15-20/h5-11,13-16H,3-4,12H2,1-2H3 |
Clé InChI |
NZWVDAODQMTJDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1C)N(N=N2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


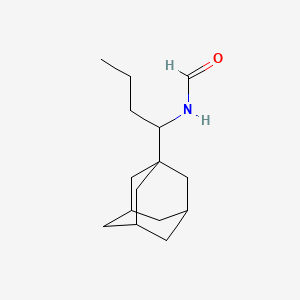
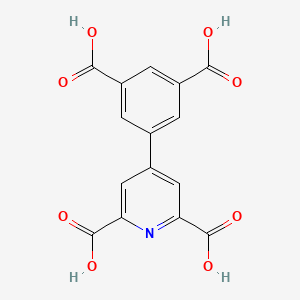
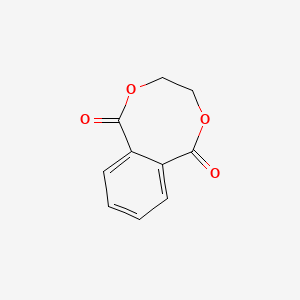
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
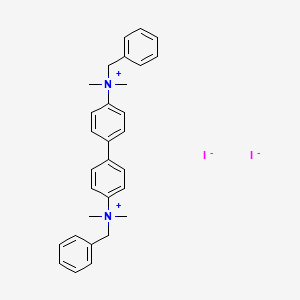

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
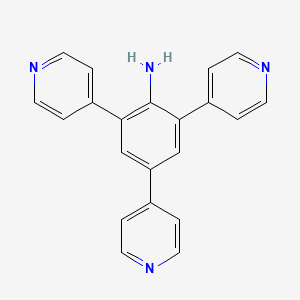
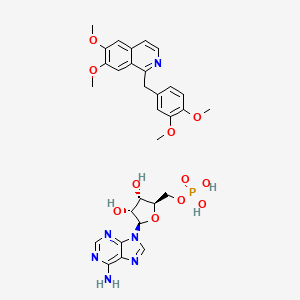
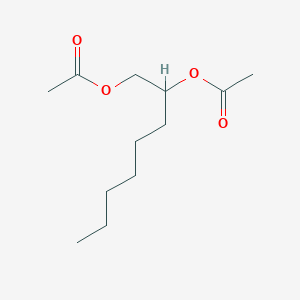


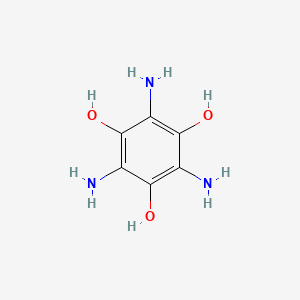
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
